Product packaging for CBB1003 hydrochloride(Cat. No.:)

CBB1003 hydrochloride

Cat. No.: B1191640
M. Wt: 703.88
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CBB1003 hydrochloride is a potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme that plays a key role in epigenetic regulation . Research indicates that LSD1 is significantly overexpressed in several malignancies, including colorectal cancer, where its levels are correlated with advanced disease stage and metastasis . By inhibiting LSD1, this compound suppresses cancer cell growth and colony formation. Studies have demonstrated that this compound exerts its anti-tumor effects in colorectal cancer models by down-regulating the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a recognized cancer stem cell marker . This action leads to the subsequent inactivation of the Wnt/β-catenin signaling pathway, a critical driver in carcinogenesis . The chemical formula of the compound is C25H31N9O4 and its CAS Number is 2070015-02-8 . With its defined mechanism, this compound serves as a valuable chemical probe for investigating the biological functions of LSD1 and for exploring novel therapeutic strategies in oncology and epigenetics research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H36Cl5N9O4

Molecular Weight

703.88

Origin of Product

United States

Molecular and Cellular Mechanisms of Cbb1003 Hydrochloride Action

Direct Enzymatic Inhibition of Lysine-Specific Demethylase 1

CBB1003 hydrochloride exerts its primary effect through the direct inhibition of the histone demethylase LSD1. This enzyme is responsible for removing methyl groups from specific lysine (B10760008) residues on histone tails, a key process in transcriptional regulation.

Inhibition Kinetics and Concentration-Dependent Effects (e.g., IC50 values)

The inhibitory potency of CBB1003 against LSD1 has been quantified through in vitro enzymatic assays. Research has established that CBB1003 inhibits the demethylase activity of LSD1 with a half-maximal inhibitory concentration (IC50) of 10.54 µM. nih.govprobechem.com This concentration-dependent inhibition demonstrates that as the concentration of CBB1003 increases, the enzymatic activity of LSD1 is progressively reduced. The growth-inhibiting effects of CBB1003 have been shown to correlate with its capacity to induce changes in histone methylation, underscoring that its cellular impact is a direct result of LSD1 inhibition. nih.gov

Table 1: Inhibitory Concentration of CBB1003

Compound Target IC50 Value
CBB1003 LSD1 10.54 µM

Substrate Specificity and Reversibility of LSD1 Inhibition

The inhibitory action of CBB1003 is specific to certain substrates of LSD1. In vitro assays have demonstrated that CBB1003 and related compounds effectively block the demethylase activity of LSD1 on both mono- and di-methylated Histone H3 Lysine 4 (H3K4me1 and H3K4me2). nih.gov However, the compound does not inhibit LSD1's activity on tri-methylated H3K4 (H3K4me3) or di-methylated H3K9 (H3K9me2). nih.gov This indicates a specific interaction with the enzyme-substrate complex for H3K4me1/2. A related compound from the same chemical series, CBB1007, has been characterized as a reversible and substrate-competitive inhibitor of LSD1, suggesting a similar mechanism may apply to CBB1003. merckmillipore.com

Epigenetic Modifications Induced by this compound

By inhibiting LSD1, CBB1003 directly influences the epigenetic landscape of the cell. Its primary impact is on the methylation status of histone H3, a critical regulator of chromatin structure and gene accessibility.

Modulation of Histone H3 Lysine 4 Methylation States (H3K4me1, H3K4me2)

Consistent with its mechanism as an LSD1 inhibitor, treatment of cells with CBB1003 leads to a significant increase in the global levels of H3K4me1 and H3K4me2. nih.gov Since LSD1 specifically removes these methyl marks, its inhibition by CBB1003 results in their accumulation. Western blot analyses of cells treated with CBB1003 confirm a dose-dependent increase in both mono- and di-methylation of H3K4. nih.gov This alteration of the histone code is a direct consequence of the compound's enzymatic inhibition.

Impact on Other Histone Methylation Marks (e.g., H3K9me1, H3K9me2)

The specificity of CBB1003's action is highlighted by its limited impact on other histone methylation marks. Specifically, CBB1003 does not affect the levels of di-methylated H3K9 (H3K9me2). nih.gov This is in line with in vitro findings showing that LSD1 itself does not exhibit significant demethylase activity towards H3K9me2 under the tested conditions, and CBB1003 does not block the enzyme's minimal activity on this substrate. nih.gov This demonstrates that the epigenetic modifications induced by CBB1003 are targeted primarily through the H3K4 methylation axis via LSD1.

Transcriptional Regulation and Gene Expression Alterations

The epigenetic changes triggered by this compound translate into significant alterations in gene expression programs. By preventing the removal of H3K4me1/me2, which are generally associated with active or poised gene transcription, CBB1003 can reactivate the expression of epigenetically silenced genes.

In mouse embryonic teratocarcinoma F9 cells, treatment with CBB1003 has been shown to activate the expression of the epigenetically suppressed genes CHRM4 (Cholinergic Receptor Muscarinic 4) and SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3). nih.gov In the context of colorectal cancer (CRC), CBB1003 causes a decrease in the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a known CRC stem cell marker. nih.gov This downregulation of LGR5 is associated with the inactivation of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development. nih.gov

Activation of Specific Gene Expression (e.g., CHRM4, SCN3A, GADD45B)

Research has demonstrated that treatment with this compound can lead to the activation of several genes that are typically silenced in certain cell types. This activation is a direct consequence of the inhibition of LSD1, which removes the repressive histone marks at the promoter regions of these genes.

Notable examples of genes activated by this compound include:

CHRM4 (Cholinergic Receptor Muscarinic 4): Treatment of F9 teratocarcinoma cells with CBB1003 has been shown to activate the expression of CHRM4.

SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3): Similar to CHRM4, SCN3A expression is also induced in F9 cells following treatment with this compound.

GADD45B (Growth Arrest and DNA Damage-inducible Beta): While direct studies on CBB1003 and GADD45B are limited, research on other potent LSD1 inhibitors has shown that inhibition of LSD1 leads to the upregulation of GADD45B mRNA expression. researchgate.netnih.govnih.govsigmaaldrich.com This is achieved by increasing histone H3 at lysine 4 (H3K4) methylation at the GADD45B promoter, a region where LSD1 normally acts as a repressor. researchgate.netnih.govnih.govsigmaaldrich.com Given that CBB1003 is a known LSD1 inhibitor, it is highly probable that it employs a similar mechanism to activate GADD45B expression. GADD45B itself is a multifunctional protein involved in stress signaling, DNA repair, and the suppression of cell growth. nih.govnih.gov

Gene ActivatedCell Type StudiedObserved Effect
CHRM4 F9 teratocarcinoma cellsActivation of gene expression
SCN3A F9 teratocarcinoma cellsActivation of gene expression
GADD45B Hepatocellular carcinoma cells (with other LSD1 inhibitors)Upregulation of mRNA expression researchgate.netnih.govnih.govsigmaaldrich.com

Downregulation of Key Oncogenic or Stemness-Related Genes (e.g., LGR5, c-Myc)

In contrast to gene activation, this compound also mediates the downregulation of genes that are critical for tumor growth and the maintenance of cancer stem cell properties. This repressive effect is also linked to the inhibition of LSD1, which can lead to the establishment of repressive histone marks or the displacement of transcription factors necessary for the expression of these oncogenes.

Key genes downregulated by this compound include:

LGR5 (Leucine-rich repeat-containing G-protein coupled receptor 5): CBB1003 has been shown to decrease the levels of LGR5, a well-established marker for colorectal cancer stem cells.

c-Myc: The downregulation of c-Myc, a potent proto-oncogene, is observed in conjunction with the inactivation of the Wnt/β-catenin signaling pathway following CBB1003 treatment.

Gene DownregulatedCellular ContextObserved Effect
LGR5 Colorectal cancer cellsDecrease in gene expression
c-Myc Colorectal cancer cellsDownregulation associated with Wnt/β-catenin pathway inactivation

Intracellular Signaling Pathway Modulation

The effects of this compound extend beyond the regulation of individual genes to the modulation of entire intracellular signaling pathways that are fundamental to cell fate decisions.

Inactivation of Wnt/β-Catenin Signaling Pathway

A significant and well-documented effect of this compound is the inactivation of the Wnt/β-catenin signaling pathway. nih.govnih.govtheadl.com This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

The inactivation of this pathway by CBB1003 is closely linked to the downregulation of LGR5. The process involves the stabilization of β-catenin, a key transcriptional co-activator in the pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation. However, when the pathway is active, β-catenin accumulates and translocates to the nucleus to activate target genes, including c-Myc. Treatment with CBB1003 leads to the inactivation of β-catenin/TCF signaling.

Effects on Other Relevant Cellular Signaling Cascades

The inhibitory action of this compound on LSD1 suggests potential effects on a broader range of cellular signaling cascades beyond the Wnt/β-catenin pathway. As an epigenetic modulator, LSD1 is involved in the regulation of various transcription factor networks and cellular processes. Therefore, its inhibition by CBB1003 could influence:

Inflammatory and Metabolic Pathways: Deletion of LSD1 in myeloid cells has been shown to upregulate genes involved in inflammation and lipid metabolism, suggesting that LSD1 is a key repressor of these programs. mdpi.com This implies that CBB1003 could potentially modulate inflammatory and metabolic signaling.

Interferon (IFN) Signaling: Inhibition of LSD1 in some cancer cells can lead to the accumulation of double-stranded RNA (dsRNA), which in turn triggers an intrinsic IFN signaling response. nih.gov This can enhance tumor immunogenicity.

Transcription Factor Networks: LSD1 interacts with a variety of transcription factors to regulate gene expression. For instance, in myeloid malignancies, LSD1 inhibition disrupts its interaction with GFI1, leading to the activation of differentiation-related genes. frontiersin.org It can also modulate the activity of other key myeloid transcription factors like PU.1 and C/EBPα. frontiersin.org

Oxidative Stress Response: Overexpression of GADD45B, which can be induced by LSD1 inhibition, has been shown to increase the susceptibility of dopaminergic neurons to oxidative stress. nih.gov This highlights a potential indirect role of CBB1003 in modulating cellular responses to oxidative damage.

Further research is required to fully elucidate the specific effects of this compound on these and other cellular signaling pathways.

Cellular Biological Responses to Cbb1003 Hydrochloride

Inhibition of Cell Proliferation and Growth in Research Models

CBB1003 hydrochloride has demonstrated significant effects on curbing the proliferation and growth of various pluripotent and cancerous cell lines in preclinical research. This inhibitory action is primarily linked to its function as an LSD1 inhibitor.

Research has shown that this compound effectively inhibits the growth of mouse embryonic teratocarcinoma F9 cells. nih.govmdpi.com F9 cells, a well-established model for studying embryonic development and differentiation, are particularly sensitive to LSD1 inhibition. Treatment with CBB1003 results in a significant reduction in cell number and inhibits DNA synthesis, as evidenced by decreased BrdU (Bromodeoxyuridine) incorporation. researchgate.net This suggests that the compound disrupts the cell's ability to replicate its DNA, a critical step for proliferation. The half-maximal inhibitory concentration (IC50) for growth inhibition in F9 cells has been documented, highlighting its potent effect on this cell type. nih.gov

Cell LineCompoundObserved EffectReference
F9 (Mouse Embryonic Carcinoma)This compoundSignificant growth inhibition. nih.govresearchgate.net
F9 (Mouse Embryonic Carcinoma)This compoundInhibition of BrdU incorporation (DNA synthesis). researchgate.net

Similar to its effects on embryonic carcinoma cells, this compound has been shown to impact the growth of mouse embryonic stem (ES) cells. nih.govmdpi.com Studies indicate that treatment with CBB1003 leads to a substantial inhibition of the characteristic spherical growth of ES cell colonies. nih.govmdpi.com This finding underscores the critical role of LSD1 in maintaining the proliferative state of pluripotent stem cells and suggests that its inhibition by CBB1003 interferes with this fundamental property.

In the context of oncology, this compound has been investigated for its anti-tumor effects in colorectal cancer (CRC) cell lines. Research demonstrates that the compound inhibits both the proliferation and the colony formation capabilities of these cancer cells. nih.govmdpi.com The mechanism underlying this inhibition has been linked to the downregulation of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a known marker for CRC stem cells. nih.gov By inhibiting LSD1, CBB1003 causes a decrease in LGR5 levels, which in turn suppresses cancer cell growth and can lead to cell death. nih.gov Further studies have shown this process involves the inactivation of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. nih.gov

Cell Line TypeCompoundKey FindingsMechanismReference
Colorectal Cancer (CRC)This compoundInhibited cell proliferation and colony formation.Downregulation of LGR5 expression; Inactivation of the Wnt/β-catenin pathway. nih.gov

While direct studies specifically investigating the effects of this compound on hepatocellular carcinoma (HCC) cell lines are not extensively documented in the reviewed literature, the role of its target, LSD1, is well-established in HCC. LSD1 is frequently overexpressed in HCC tissues, and this overexpression is associated with tumor progression and poor patient survival. mdpi.comnih.gov Research on other selective LSD1 inhibitors, such as ZY0511, has shown suppression of human HCC cell proliferation in vitro and tumor growth in xenograft models. nih.gov Furthermore, the genetic knockout of LSD1 in HCC cell lines results in a significant reduction in colony formation and growth rate. mdpi.com These findings strongly suggest that targeting LSD1, the mechanism of action for CBB1003, is a viable strategy for inhibiting HCC cell growth.

Effects on Cell Cycle Progression

The inhibition of cell proliferation by this compound is intrinsically linked to its ability to affect cell cycle progression. While specific cell cycle analysis data for CBB1003 is limited, the function of its target, LSD1, provides significant insight. LSD1 is known to regulate the cell cycle by demethylating key proteins such as E2F1. nih.gov Inhibition of LSD1 can lead to cell cycle arrest. nih.gov For instance, studies involving the knockout of LSD1 in hepatocellular carcinoma cells demonstrated a decrease in the population of cells in the S phase, the phase of DNA synthesis. mdpi.com This suggests that LSD1 activity is necessary for the G1 to S phase transition and that its inhibition likely halts cells at this checkpoint, preventing them from replicating their DNA and dividing. This aligns with findings that CBB1003 inhibits BrdU incorporation in F9 cells, a direct measure of DNA synthesis during the S phase. researchgate.net

Induction of Cellular Differentiation Processes

A key consequence of LSD1 inhibition in pluripotent and cancer stem-like cells is the induction of cellular differentiation. LSD1 typically acts to suppress the expression of genes that drive differentiation, thereby maintaining cells in a proliferative, undifferentiated state. nih.govnih.gov By inhibiting LSD1, this compound allows for the expression of these developmental genes.

In F9 embryonic carcinoma cells, treatment with CBB1003 has been shown to activate the expression of differentiation-associated genes, including FOXA2, CHRM4, and SCN3A. nih.gov The upregulation of FOXA2, a key transcription factor in development, strongly suggests that inhibiting LSD1 with CBB1003 can push pluripotent cancer cells toward a more differentiated state. nih.gov This mechanism is considered a promising therapeutic strategy, as forcing cancer cells to differentiate can halt their relentless proliferation and reduce their malignancy. nih.gov

Analysis of Cell Colony Formation Inhibition

This compound has been shown to effectively inhibit the colony-forming ability of various cancer cell lines, a key indicator of a cell's potential for long-term survival and proliferation. nih.gov The clonogenic, or colony formation, assay is a fundamental in vitro method to assess the capacity of a single cell to undergo sufficient division to form a colony, typically defined as a cluster of at least 50 cells. abcam.com This assay is considered a gold standard for evaluating the cytotoxic and anti-proliferative effects of therapeutic compounds. abcam.comnih.gov

Research indicates that this compound significantly curtails the clonogenic potential of colorectal cancer (CRC) cells. nih.govmedchemexpress.com This inhibitory action is linked to its function as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). nih.gov In cultured CRC cells, the inhibition of LSD1 by CBB1003 leads to a reduction in the levels of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker associated with cancer stem cells. nih.govmedchemexpress.com The overexpression of LGR5 has been observed to counteract the cell death induced by CBB1003, highlighting the importance of this pathway in its mechanism of action. nih.govmedchemexpress.com

Beyond colorectal cancer, CBB1003 has demonstrated efficacy in other cell types. Studies on mouse embryonic teratocarcinoma F9 cells revealed significant growth inhibition upon treatment with CBB1003. medchemexpress.com Furthermore, in mouse embryonic stem (ES) cells, the compound led to a substantial inhibition of their characteristic spherical colony growth. medchemexpress.com

The table below summarizes the observed effects of this compound on cell colony formation in different research models.

Cell Line/ModelCompoundObserved Effect on Colony FormationAssociated Findings
Colorectal Cancer (CRC) CellsThis compoundInhibition of cell proliferation and colony formation. nih.govCorrelated with a decrease in LGR5 levels. nih.govmedchemexpress.com
Mouse Embryonic Teratocarcinoma F9 CellsCBB1003Significant growth inhibition. medchemexpress.com-
Mouse Embryonic Stem (ES) CellsCBB1003Substantial inhibition of spherical growth. medchemexpress.com-

Exploration of Synergistic Effects with Other Research Compounds in vitro

The exploration of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a crucial area of cancer research. frontiersin.org While direct in vitro studies detailing the synergistic effects of this compound with other specific research compounds are not extensively documented in current literature, the broader class of LSD1 inhibitors, to which CBB1003 belongs, has shown significant promise in combination therapies. nih.gov

Research into other LSD1 inhibitors provides a strong rationale for investigating potential synergistic combinations involving CBB1003. For instance, studies have demonstrated that combining LSD1 inhibitors with kinase inhibitors can produce synergistic effects in glioblastoma and diffuse intrinsic pontine glioma (DIPG) models in vitro. oup.comresearchgate.net In acute myeloid leukemia (AML) cell lines, a synergistic antileukemic effect was observed when an LSD1 inhibitor was combined with a MEK inhibitor (Trametinib). ashpublications.org

Furthermore, in the context of colorectal cancer, the novel LSD1 inhibitor ZY0511 exhibited a synergistic reduction in cell viability and migration when combined with the common chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov This combination was also found to suppress Wnt/β-catenin signaling and induce apoptosis in CRC cells. nih.gov Such findings suggest that inhibiting LSD1 can sensitize cancer cells to other therapeutic agents, potentially by overcoming resistance mechanisms. nih.gov

Given that CBB1003 acts on the same target, LSD1, it is plausible that it could exhibit similar synergistic behaviors. The demonstrated ability of other LSD1 inhibitors to enhance the efficacy of drugs targeting different pathways—such as the MAPK pathway, DNA synthesis, and kinase signaling—highlights a promising avenue for future research into this compound combination therapies. nih.govoup.comashpublications.org

The table below lists compounds that have shown synergistic effects with other LSD1 inhibitors, suggesting potential areas of investigation for this compound.

LSD1 Inhibitor (Not CBB1003)Combination CompoundCell Line/ModelObserved Synergistic Effect
NCD38Osimertinib (EGFR inhibitor)Glioblastoma (GBM), DIPGEnhanced inhibition of cell viability. oup.comresearchgate.net
GSK-LSD1Trametinib (MEK inhibitor)Murine and Human AML CellsSignificantly decreased proliferation. ashpublications.org
ZY05115-fluorouracil (5-FU)Colorectal Cancer (CRC) CellsReduced cell viability and migration. nih.gov

Preclinical Research Applications and in Vivo Model Studies

Evaluation of CBB1003 Hydrochloride in Non-Human Animal Models

The preclinical assessment of this compound relies on the use of established non-human animal models that can recapitulate key aspects of human cancers. These models serve as a crucial platform for evaluating the compound's efficacy and biological activity in a living system before any potential clinical consideration.

The anti-tumor potential of epigenetic modulators like this compound is frequently evaluated in xenograft mouse models. For colorectal cancer (CRC) and hepatocellular carcinoma (HCC), these models are typically established by transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.govfrontiersin.org

Colorectal Cancer (CRC) Models: Cell line-derived xenograft (CDX) models are commonly used, where established human CRC cell lines (e.g., HCT 116, HT 29, SW620) are implanted subcutaneously into mice. frontiersin.orgmdpi.com A more advanced approach involves patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice. nih.govaacrjournals.org PDX models are considered highly valuable as they better preserve the genetic and phenotypic heterogeneity of the original human tumor. aacrjournals.orgmdpi.com The efficacy of a compound is determined by monitoring tumor volume over time compared to a control group.

Hepatocellular Carcinoma (HCC) Models: Similarly, HCC research utilizes both CDX and PDX models. championsoncology.commednexus.org Cell lines such as HepG2 and HuH7 are used to create subcutaneous xenografts to test the efficacy of novel compounds. tandfonline.comnih.gov Chemically-induced models, for instance using diethylnitrosamine (DEN), are also employed to mimic the development of liver carcinogenesis in mice. scielo.brresearchgate.net The evaluation in these models focuses on the compound's ability to suppress tumor growth and potentially reduce metastasis. nih.govnih.gov

While specific in vivo efficacy data for this compound in these specific models is emerging, the general approach for an LSD1 inhibitor would involve the following endpoints.

Table 1: Illustrative Endpoints for In Vivo Efficacy Studies in Xenograft Models
ParameterDescriptionExample Measurement
Tumor VolumeMeasurement of tumor size over the course of the study, typically using calipers.(Length x Width²) / 2
Tumor WeightExcised tumor weight at the end of the study.Measured in milligrams (mg)
Tumor Growth Inhibition (TGI)The percentage reduction in tumor growth in treated animals compared to controls.Calculated as a percentage (%)
Metastasis AssessmentEvaluation of tumor spread to distant organs, often through imaging or histology.Presence/absence in liver, lungs, etc.

Beyond measuring tumor size, it is crucial to assess whether a compound inhibits the proliferation of cancer cells within the tumor tissue in vivo. This provides direct evidence of the compound's cytostatic or cytotoxic activity at the cellular level.

The anti-proliferative effects of LSD1 inhibitors have been demonstrated in various preclinical models. nih.govbioworld.comnih.gov A standard method for this assessment is immunohistochemistry (IHC) on excised tumor tissues collected at the end of an in vivo study. A key protein marker used for this purpose is Ki-67, which is present in cells during all active phases of the cell cycle but absent in resting cells. A reduction in the percentage of Ki-67-positive cells in tumors from a this compound-treated group compared to a control group would indicate a significant anti-proliferative effect.

Methodological Considerations for In Vivo Epigenetic Research

Studying an epigenetic modulator like this compound in vivo requires specialized methodologies to confirm its mechanism of action and understand its downstream biological consequences.

Since this compound targets the histone demethylase LSD1, a primary goal of in vivo studies is to confirm that it alters histone methylation patterns in the target tissue. Histone methylation is a dynamic process crucial for gene regulation during animal development and in disease states. nih.govbohrium.com

To monitor these changes, tumor and other relevant tissues are collected from treated animals. Histones can be extracted from these tissues, and the levels of specific methylation marks, such as H3K4me1/2 and H3K9me1/2 (the primary substrates of LSD1), can be quantified. Key techniques include:

Western Blotting: An antibody-based method to detect changes in the global levels of specific histone methylations. springernature.com

Mass Spectrometry: A highly sensitive technique that can precisely quantify various histone modifications, providing a detailed view of the changes induced by the inhibitor. nih.govwiley.com

Immunohistochemistry (IHC): This method uses antibodies to visualize the distribution and intensity of specific histone marks within the tissue architecture, providing spatial context to the epigenetic changes.

Inhibiting an epigenetic regulator like LSD1 is expected to alter the expression of numerous genes. Analyzing these changes is key to understanding the compound's anti-tumor mechanism. Tissues from treated and control animals are collected, and total RNA is extracted. animbiosci.org

Comprehensive gene expression profiling can be performed using techniques such as:

RNA-Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes and affected pathways.

Quantitative Real-Time PCR (qRT-PCR): Used to validate the findings from RNA-Seq or to analyze the expression of a specific, targeted set of genes known to be regulated by LSD1.

These analyses can reveal whether this compound treatment leads to the reactivation of tumor suppressor genes or the downregulation of oncogenes, providing mechanistic insight into its anti-cancer effects. nih.gov

The choice of animal model is critical for the successful preclinical evaluation of a compound. nih.gov Beyond standard xenografts, several specialized models are utilized in cancer research to better reflect the complexity of human disease. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific mutations that drive tumor formation, such as mutations in the Apc gene for colorectal cancer. nih.gov They are valuable for studying cancer initiation and progression in an immunocompetent host.

Patient-Derived Xenograft (PDX) Models: As mentioned, PDX models involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. frontiersin.orgnih.govnih.gov These models maintain the architecture and heterogeneity of the original tumor and are considered a superior platform for predicting clinical drug response. nih.govaacrjournals.orgmdpi.com The successful engraftment of PDX models can be influenced by factors such as the tumor's stage and grade. aacrjournals.orgnih.gov

Orthotopic Models: In these models, cancer cells or tissues are implanted into the corresponding organ in the mouse (e.g., CRC cells injected into the cecum wall). frontiersin.org This allows for the study of tumor growth and metastasis in a more clinically relevant microenvironment.

The selection of the most appropriate model depends on the specific research question being addressed in the evaluation of this compound.

Advanced Research Directions and Methodological Innovations

Exploration of CBB1003 Hydrochloride in Stem Cell Biology Research

This compound has emerged as a significant chemical tool for investigating the epigenetic mechanisms that govern the unique properties of stem cells. Its ability to inhibit Lysine-Specific Demethylase 1 (LSD1), a key regulator of histone methylation, allows for the precise dissection of pathways controlling pluripotency, differentiation, and reprogramming.

Research has demonstrated that this compound selectively impacts cells with pluripotent characteristics. Studies have shown that this compound can inhibit the proliferation of pluripotent cancer cells, such as teratocarcinomas, embryonic carcinomas, and seminomas, as well as embryonic stem (ES) cells that express key pluripotency markers like Oct4 and Sox2. routledge.com Notably, this compound exhibits minimal growth-inhibitory effects on non-pluripotent cancer cells or normal somatic cells, highlighting its selectivity for the pluripotent state. routledge.com

Treatment of mouse embryonic stem cells and F9 teratocarcinoma cells with CBB1003 has been shown to significantly inhibit their growth and alter the expression of genes associated with differentiation. bohrium.com For instance, the treatment of F9 cells with CBB1003 leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and the subsequent expression of differentiation-related genes. nih.gov This suggests that the inhibition of LSD1 by CBB1003 can modulate the delicate balance between self-renewal and differentiation in pluripotent stem cells.

Interactive Table: Effect of CBB1003 on Pluripotent Cancer Cell Lines

Cell LineTypeKey Pluripotency MarkersEffect of CBB1003 Treatment
F9Mouse Embryonic TeratocarcinomaOct4, Sox2, Lin28Significant growth inhibition
NCCITHuman Embryonic CarcinomaOct4, Sox2High sensitivity to growth inhibition
NTERA-2Human TeratocarcinomaOct4, Sox2High sensitivity to growth inhibition
HeLaHuman Cervical Cancer (Non-pluripotent control)-No significant growth inhibition
NIH 3T3Mouse Fibroblast (Non-pluripotent control)-No significant growth inhibition

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine, yet the process is often inefficient. news-medical.netnih.gov Epigenetic barriers, including the activity of enzymes like LSD1, play a crucial role in resisting this cellular reprogramming. news-medical.net Inhibition of LSD1 has been identified as a strategy to enhance the efficiency of iPSC generation.

While direct studies on the role of this compound in iPSC reprogramming are emerging, the broader role of LSD1 inhibitors provides a strong rationale for its potential in this area. LSD1 inhibition can promote reprogramming through at least two mechanisms: by increasing the expression of exogenously introduced reprogramming factors (like Oct4, Sox2, Klf4, and c-Myc) and by facilitating the metabolic switch from oxidative phosphorylation to glycolysis, a key event in the acquisition of pluripotency. bohrium.com Given that CBB1003 is a potent LSD1 inhibitor, it is hypothesized to facilitate the erasure of somatic epigenetic memory and the establishment of a pluripotent epigenetic state, thereby enhancing the efficiency and fidelity of iPSC generation. bohrium.comnews-medical.net

Identification of Additional Molecular Targets and Off-Target Effects in Research Settings

While this compound is primarily characterized as an LSD1 inhibitor, a comprehensive understanding of its biological effects necessitates the identification of any additional molecular targets or off-target interactions. Such knowledge is critical for the precise interpretation of experimental results and for the future development of even more selective epigenetic probes.

In the context of colorectal cancer (CRC) research, studies have indicated that CBB1003 may exert its effects through pathways beyond general histone demethylation. It has been observed that CBB1003 can down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for CRC stem cells. frontiersin.org This finding suggests a more nuanced mechanism of action that could involve the modulation of specific signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer. frontiersin.org Broader studies on LSD1 inhibitors suggest the potential for off-target affinities for other proteins, including neurotransmitters, metabolizing enzymes, and various receptors and transporters, although specific off-target profiling for CBB1003 is an area for further investigation. nih.gov

Development of Next-Generation LSD1 Inhibitors Based on this compound Scaffolds

The chemical scaffold of this compound serves as a valuable starting point for the design and synthesis of next-generation LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. CBB1003 is part of a class of reversible LSD1 inhibitors that contain guanidinium (B1211019) or amidinium groups, which interact with the active site of the enzyme. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor, allowing researchers to systematically modify the CBB1003 structure to enhance its interaction with LSD1 and minimize off-target binding. For example, modifications to the non-peptide chemical scaffold of CBB1003 could be explored to optimize its docking into the hydrophobic pocket near the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1. nih.gov The development of novel analogs and derivatives based on the CBB1003 backbone is an active area of research aimed at producing superior chemical probes for studying LSD1 biology and for potential therapeutic development.

Integration of Omics Data for Systems-Level Understanding of this compound Mechanisms

To gain a holistic view of the cellular response to this compound, researchers are increasingly turning to "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolic pathways following treatment with the compound.

Integrating these large-scale datasets through a systems biology approach can help to construct detailed molecular networks that are perturbed by LSD1 inhibition. nih.gov This can reveal novel downstream targets and pathways regulated by CBB1003, uncover mechanisms of action that are not immediately obvious from single-target studies, and help to predict both on-target and potential off-target effects. While specific omics studies on CBB1003 are still forthcoming, this approach holds immense promise for a deeper, systems-level understanding of its function.

Future Methodological Advancements in Epigenetic Compound Research

The field of epigenetic drug discovery is continually being advanced by the development of novel research methodologies. These advancements are critical for the detailed characterization of compounds like this compound.

Key Methodological Advancements:

Computational Approaches: In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, are becoming increasingly powerful for predicting the binding affinity and selectivity of epigenetic inhibitors. nih.govjabonline.in These computational tools can accelerate the discovery and optimization of novel compounds based on scaffolds like CBB1003. frontiersin.org

Advanced Sequencing Techniques: Techniques such as ChIP-seq (Chromatin Immunoprecipitation Sequencing) and ATAC-seq (Assay for Transposase-Accessible Chromatin with high-throughput sequencing) allow for genome-wide mapping of histone modifications and chromatin accessibility. Applying these methods in cells treated with CBB1003 can provide high-resolution data on its impact on the epigenetic landscape. nih.gov

Chemical Biology Probes: The development of sophisticated chemical probes, including photo-affinity labels and clickable probes based on the CBB1003 structure, can enable the direct identification of its binding partners within the cell, confirming on-target engagement and discovering novel off-targets.

CRISPR-Based Epigenome Editing: The use of CRISPR-dCas9 technology fused to epigenetic modifying enzymes allows for the targeted alteration of histone marks at specific genomic loci. This technology can be used in concert with CBB1003 treatment to dissect the precise functional consequences of LSD1 inhibition at individual genes. wikipedia.org

These cutting-edge methodologies will undoubtedly play a pivotal role in shaping the future of research into this compound and the broader field of epigenetic modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.